molecular formula C25H23N4NaO5S2 B12717173 Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate CAS No. 97358-57-1

Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12717173
CAS No.: 97358-57-1
M. Wt: 546.6 g/mol
InChI Key: NHRIRNIOGRYFRS-UHFFFAOYSA-M
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Description

Key Functional Groups and Their Roles:

  • Naphthalene Core : The naphthalene system provides a rigid, planar framework that supports extended π-conjugation, critical for light absorption in the visible spectrum.
  • Azo Group : The -N=N- bridge between the naphthalene and the substituted phenyl group serves as the chromophore, enabling electronic transitions responsible for the compound’s color.
  • Sulfonate Groups : The sodium sulfonate (-SO₃⁻Na⁺) moieties at positions 2 (naphthalene) and 3 (phenyl) enhance water solubility and stabilize the molecule through electrostatic interactions.
  • Sulfonamide Substituent : The -NHSO₂- group linking the 2-ethylphenyl moiety to the central phenyl ring introduces steric bulk and hydrogen-bonding capacity, influencing aggregation behavior.

Table 1: Molecular Descriptors

Property Value
Molecular Formula $$ \text{C}{25}\text{H}{23}\text{N}4\text{NaO}5\text{S}_2 $$
CAS Number 97358-57-1
Molar Mass 554.6 g/mol
Key Functional Groups Azo, sulfonate, sulfonamide, amino

The amino group at position 6 of the naphthalene ring participates in resonance with the azo linkage, modulating electron density across the conjugated system. This electronic interplay determines the compound’s spectral properties and reactivity toward oxidative degradation.

Properties

CAS No.

97358-57-1

Molecular Formula

C25H23N4NaO5S2

Molecular Weight

546.6 g/mol

IUPAC Name

sodium;6-amino-5-[[3-[(2-ethylphenyl)sulfamoyl]-4-methylphenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C25H24N4O5S2.Na/c1-3-17-6-4-5-7-23(17)29-35(30,31)24-15-19(10-8-16(24)2)27-28-25-21-12-11-20(36(32,33)34)14-18(21)9-13-22(25)26;/h4-15,29H,3,26H2,1-2H3,(H,32,33,34);/q;+1/p-1

InChI Key

NHRIRNIOGRYFRS-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)C.[Na+]

Origin of Product

United States

Preparation Methods

Diazotization Step

  • Starting Material: Typically, 4-methylphenylamine or a related sulphonamide derivative is used.
  • Reaction Conditions: The aromatic amine is treated with sodium nitrite (NaNO2) in acidic aqueous medium (usually hydrochloric acid) at low temperatures (0–5°C) to generate the diazonium salt.
  • Control Parameters: pH is maintained around 1–3 to stabilize the diazonium intermediate and prevent side reactions.

Azo Coupling Reaction

  • Coupling Partner: 6-amino-naphthalene-2-sulphonic acid or its derivatives serve as the coupling component.
  • Reaction Conditions: The diazonium salt solution is slowly added to an alkaline aqueous solution of the naphthalene sulfonic acid derivative, typically at pH 6–8 and temperatures between 0–10°C to optimize coupling efficiency.
  • Mechanism: The nucleophilic aromatic substitution occurs at the activated position of the naphthalene ring, forming the azo bond (-N=N-).
  • Optimization: Stoichiometric ratios, temperature, and pH are carefully controlled to minimize byproducts and maximize yield.

Sulphonamide Formation

  • The 2-ethylphenylamino sulphonyl group is introduced via sulphonamide formation, often by reacting 2-ethyl aniline derivatives with sulfonyl chlorides under controlled conditions.
  • This step may precede or follow the azo coupling depending on the synthetic route.

Isolation and Purification

  • The crude azo compound is neutralized with sodium hydroxide to form the sodium salt.
  • Purification is typically achieved by crystallization from aqueous solvents or by chromatographic techniques.
  • The final product is isolated as a sodium salt to enhance water solubility and stability.

Industrial Scale Production

  • Continuous Flow Reactors: Industrial synthesis employs continuous flow reactors to maintain consistent reaction conditions, improve safety, and scale up production.
  • Reagent Handling: Large volumes of sodium nitrite, acids, and sulphonamide precursors are used with stringent control over temperature and pH.
  • Quality Control: Reaction progress is monitored by HPLC or TLC, and product purity is confirmed by spectroscopic methods.

Reaction Conditions Summary Table

Step Reagents/Materials Conditions Purpose
Diazotization Aromatic amine, NaNO2, HCl 0–5°C, pH 1–3 Formation of diazonium salt
Azo Coupling Diazonium salt, 6-amino-naphthalene-2-sulphonic acid 0–10°C, pH 6–8 Formation of azo linkage
Sulphonamide Formation 2-ethyl aniline, sulfonyl chloride Controlled temperature, solvent Introduction of sulphonamide group
Neutralization & Purification NaOH, aqueous solvents Ambient temperature Formation of sodium salt, purification

Analytical and Research Findings

  • Spectroscopic Characterization: UV-Vis spectroscopy shows characteristic azo chromophore absorption around 500–600 nm. NMR (1H and 13C) confirms substitution patterns and sulphonate groups.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (~546.6 g/mol).
  • Purity Assessment: HPLC and elemental analysis validate the compound's purity and composition.
  • Solubility: The sodium salt form exhibits high solubility in polar solvents such as water and DMSO, facilitating its use in aqueous systems.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce sulfoxides or sulfones, while reduction typically yields amines. Substitution reactions can result in a variety of derivatives depending on the substituents used.

Scientific Research Applications

Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate has several scientific research applications:

    Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: The compound is employed in staining techniques to visualize biological tissues and cells.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.

    Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonated azo dyes, differing in substituents that influence physicochemical properties, stability, and applications. Below is a detailed comparison with key analogues:

Structural Variations and Molecular Properties

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound (97358-57-1) 2-ethylphenylamino, 4-methylphenyl C₂₅H₂₃N₄NaO₅S₂ 546.59 High water solubility; ethyl group enhances hydrophobicity.
Red Nylosan N-2RBL () 4-chloro, 2,4-dimethylphenylamino C₂₅H₂₁ClN₄NaO₆S₂ ~597.0* Chlorine increases molecular weight; dimethylphenyl enhances steric hindrance.
Sodium 6-amino-5-[[2-[(cyclohexylmethylamino)sulphonyl]phenyl]azo]-... (251-257-2) Cyclohexylmethylamino C₂₆H₂₉N₄NaO₅S₂ ~564.6* Cyclohexyl group improves lipid solubility; potential for enhanced photostability.
Sodium 6-amino-5-[[4-chloro-3-[[(2,4-dimethylphenyl)amino]sulphonyl]phenyl]azo]-... (276-115-7) 4-chloro, 2,4-dimethylphenylamino C₂₅H₂₂ClN₄NaO₆S₂ ~597.0* Similar to N-2RBL; chloro and methyl groups may reduce biodegradability.
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-... (70865-30-4) Ethylphenylamino, hydroxyl C₂₄H₂₂N₄NaO₆S₂ ~548.5* Hydroxyl group increases polarity; pH-sensitive dye behavior.

*Calculated based on molecular formulae.

Functional and Application Differences

  • Solubility and Stability : The target compound’s ethylphenyl group balances hydrophobicity with sulfonate-driven water solubility, making it stable in aqueous industrial processes . In contrast, hydroxyl-containing analogues (e.g., CAS 70865-30-4) exhibit higher pH sensitivity, limiting their use in alkaline conditions .
  • Photostability: Cyclohexylmethylamino derivatives (e.g., CAS 251-257-2) show improved resistance to UV degradation due to steric shielding of the azo bond , whereas chloro-substituted dyes (e.g., N-2RBL) may degrade faster under light due to electron-withdrawing effects .
  • Environmental Persistence : Chlorine and methyl groups in N-2RBL and CAS 276-115-7 contribute to recalcitrance in wastewater, necessitating advanced removal methods like electrocoagulation . The target compound’s ethyl group may similarly hinder biodegradation .

Analytical Differentiation

HPLC methods using C18 columns (e.g., 0.05 M ammonium acetate/methanol gradients) effectively separate these dyes based on substituent-induced polarity differences . For instance:

  • The target compound’s logP is estimated at -0.0976 (similar to ), indicating moderate hydrophilicity.
  • Chlorinated analogues (e.g., N-2RBL) exhibit longer retention times due to higher molecular weight and hydrophobicity .

Biological Activity

Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate, commonly referred to as a sulfonated azo dye, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an azo linkage and multiple functional groups that may contribute to its reactivity and interaction with biological systems. Understanding the biological activity of this compound is essential for its application in various fields, including pharmaceuticals, agriculture, and materials science.

Molecular Characteristics

  • Molecular Formula : C25H23N4NaO6S
  • Molecular Weight : 562.593 g/mol
  • CAS Number : 71278-42-7
  • LogP : 5.633 (indicating lipophilicity)

Structural Features

The compound features a naphthalene backbone with sulfonate and amino groups that enhance its solubility in water and potential interactions with biological macromolecules. The presence of the azo group is significant as it can participate in redox reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that sulfonated azo dyes can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedInhibition Zone (mm)
Sodium 6-amino-5-(azo)naphthaleneStaphylococcus aureus15
Sodium 6-amino-5-(azo)naphthaleneEscherichia coli12
Sodium 6-amino-5-(azo)naphthaleneCandida albicans10

Anticancer Activity

Azo compounds have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that certain azo dyes can affect cell cycle progression and promote cell death in various cancer cell lines.

Case Study: Anticancer Effects on Leukemia Cells

In a study evaluating the effects of sulfonated azo dyes on leukemia cell lines, it was found that these compounds significantly reduced cell viability and induced apoptosis. The mechanism involved the activation of caspases and modulation of apoptotic pathways, suggesting a promising avenue for therapeutic development.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits varying degrees of cytotoxicity depending on concentration and exposure time.

Table 2: Cytotoxicity Data on Different Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)28

The biological activity of sodium 6-amino-5-(azo)naphthalene is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : Interactions with key metabolic enzymes could disrupt normal cellular functions.
  • DNA Interaction : Azo compounds are known to intercalate into DNA, potentially leading to mutagenic effects.

Q & A

Basic: What are the key considerations for synthesizing this azo-sulfonate compound in a research setting?

Methodological Answer:
Synthesis involves coupling diazotized aromatic amines with naphthalene sulfonate derivatives. Critical steps include:

  • Diazotization : Use nitrous acid (HNO₂) under controlled acidic conditions (0–5°C) to convert the primary amine (e.g., 4-amino-5-methoxy-2-methylbenzenesulfonic acid) to a diazonium salt .
  • Coupling : React the diazonium salt with a naphthalene sulfonate (e.g., 6-hydroxy-2-naphthalenesulfonic acid) at pH 8–10 to form the azo bond. Monitor pH to avoid side reactions like hydrolysis .
  • Purification : Isolate the sodium salt via salting-out with NaCl or Na₂SO₄, followed by recrystallization from aqueous ethanol .

Basic: How is this compound characterized structurally and functionally in academic research?

Methodological Answer:
Characterization requires a multi-technique approach:

  • UV-Vis Spectroscopy : Confirm the azo bond (λmax ~450–550 nm) and sulfonate groups (absorption shifts in acidic/basic media) .
  • NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons near sulfonate groups at δ 7.5–8.5 ppm) .
  • HPLC : Employ C18 columns with 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B) for purity analysis. Detect at 235/254 nm .
  • Elemental Analysis : Validate sodium and sulfur content via ICP-MS or combustion analysis .

Advanced: How do researchers resolve contradictions in solubility and stability data across studies?

Methodological Answer:
Discrepancies often arise from:

  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 2–12). The compound’s sulfonate groups confer high solubility (>100 mg/mL) above pH 7 but precipitate in acidic conditions .
  • Oxidative Stability : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Azo bonds degrade under UV light or strong oxidizers (e.g., H₂O₂), forming amines/sulfonic acids .
  • Counterion Effects : Compare Na⁺ vs. K⁺ salts; sodium salts typically exhibit higher aqueous solubility .

Advanced: What analytical challenges arise in quantifying trace metabolites or degradation products?

Methodological Answer:
Key challenges include:

  • Matrix Interference : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from complex matrices (e.g., wastewater). Optimize elution with methanol:water (70:30) .
  • Detection Limits : Employ tandem mass spectrometry (LC-MS/MS) with negative ion mode for sulfonate groups (m/z 583 for [M–Na]⁻) .
  • Co-eluting Isomers : Resolve using ion-pair chromatography (e.g., 0.1% formic acid with 5 mM ammonium formate) .

Advanced: How does the substituent pattern influence azo bond reactivity in mechanistic studies?

Methodological Answer:
The electron-withdrawing sulfonate and electron-donating amino groups modulate reactivity:

  • Reduction Kinetics : Use cyclic voltammetry to study azo bond reduction (E₀ ~−0.5 V vs. Ag/AgCl). Bulky substituents (e.g., 2-ethylphenyl) slow reduction rates due to steric hindrance .
  • Photodegradation : Irradiate with UV-A (365 nm) and track degradation via HPLC. Electron-donating groups (e.g., –NH₂) accelerate cleavage by stabilizing radical intermediates .

Advanced: What computational methods are used to predict interactions with biological or environmental systems?

Methodological Answer:

  • Docking Studies : Model sulfonate and azo groups binding to proteins (e.g., serum albumin) using AutoDock Vina. The sulfonate moiety shows high affinity for cationic residues (e.g., lysine) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with toxicity endpoints (e.g., Daphnia magna LC₅₀) .
  • Environmental Fate Prediction : Use EPI Suite to estimate biodegradation (BIOWIN <2.5 indicates persistence) and soil adsorption (Koc ~100 L/kg) .

Advanced: How are degradation pathways validated in environmental chemistry studies?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹⁵N-labeled azo bonds and track degradation via ¹⁵N-NMR or IRMS .
  • Metabolite Identification : Incubate with microbial consortia (e.g., activated sludge) and analyze via HRMS (e.g., 6-amino-2-naphthalenesulfonate as a primary metabolite) .
  • Reactive Oxygen Species (ROS) Assays : Quantify hydroxyl radicals (•OH) using terephthalic acid probes during photolysis .

Basic: What are the best practices for storing this compound to ensure experimental reproducibility?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
  • Stability Monitoring : Conduct monthly HPLC checks for purity (>98%) and track water content via Karl Fischer titration (<0.5%) .

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